molecular formula C21H27N3O3 B11120860 5-(4-methoxyphenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1,2-oxazole-4-carboxamide

5-(4-methoxyphenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1,2-oxazole-4-carboxamide

Cat. No.: B11120860
M. Wt: 369.5 g/mol
InChI Key: IBAOTBJYHGJRGE-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, an octahydroquinolizinylmethyl group, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the methoxyphenyl group and the octahydroquinolizinylmethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The methoxyphenyl group can undergo substitution reactions, where different substituents replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHYLPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE
  • 5-(4-CHLOROPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE

Uniqueness

5-(4-METHOXYPHENYL)-N~4~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)-4-ISOXAZOLECARBOXAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H27N3O3/c1-26-17-9-7-15(8-10-17)20-18(14-23-27-20)21(25)22-13-16-5-4-12-24-11-3-2-6-19(16)24/h7-10,14,16,19H,2-6,11-13H2,1H3,(H,22,25)

InChI Key

IBAOTBJYHGJRGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NO2)C(=O)NCC3CCCN4C3CCCC4

Origin of Product

United States

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